molecular formula C13H14O2 B14332275 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane CAS No. 111653-78-2

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane

Katalognummer: B14332275
CAS-Nummer: 111653-78-2
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: IAWJKJQVSSYLQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is an organic compound characterized by a cyclopropylidene group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane typically involves the reaction of a cyclopropylidene derivative with a phenyl-substituted 1,3-dioxolane precursor. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or Suzuki-Miyaura couplings, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylidene ketones, while reduction can produce cyclopropylidene alcohols.

Wissenschaftliche Forschungsanwendungen

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is unique due to its combination of a cyclopropylidene group and a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

111653-78-2

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

2-[2-(cyclopropylidenemethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C13H14O2/c1-2-4-12(13-14-7-8-15-13)11(3-1)9-10-5-6-10/h1-4,9,13H,5-8H2

InChI-Schlüssel

IAWJKJQVSSYLQX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1=CC2=CC=CC=C2C3OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.